

Application Notes and Protocols for the Synthesis of Basic Lead Chromate

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Compound of Interest

Compound Name: Chrome Orange

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Abstract

Basic lead chromate, also known as **chrome orange** or chrome red, is an inorganic pigment with the general formula $\text{PbCrO}_4 \cdot \text{PbO}$.^[1] Its synthesis is a straightforward precipitation reaction followed by a conversion process. This document provides a detailed protocol for the laboratory-scale synthesis of basic lead chromate. The procedure involves the initial formation of lead chromate (chrome yellow) from a soluble lead salt and a chromate or dichromate salt.^[2]^[3]^[4]^[5] The lead chromate is then converted to basic lead chromate by treatment with an alkali hydroxide.^[2]^[5] The final product's composition and color can vary depending on the reaction conditions.^[2] This protocol is intended for research and development purposes. Due to the toxicity of lead and chromium compounds, all procedures must be carried out with appropriate safety precautions.

Introduction

Lead chromate-based pigments have been historically significant for their vibrant colors and opacity.^[4]^[6] Basic lead chromate is distinguished by its reddish-orange hue, which is achieved by introducing lead oxide into the lead chromate crystal lattice.^[5] The synthesis is a two-step process. First, a bright yellow precipitate of lead chromate (PbCrO_4) is formed by the reaction of a soluble lead(II) salt with a chromate or dichromate salt.^[3]^[4]^[5]^[7]^[8]^[9]^[10]^[11] Subsequently, this lead chromate is treated with a hot alkaline solution, such as sodium hydroxide, to yield basic lead chromate.^[1]^[2]^[5] The ratio of lead oxide to lead chromate in the

final product is influenced by the reaction conditions, which in turn affects the final color of the pigment.[\[2\]](#)

Data Presentation

The following table summarizes the reactant quantities from a representative synthesis protocol for basic lead chromate.

Reactant	Molecular Formula	Molar Mass (g/mol)	Quantity (g)	Moles (approx.)	Role	Reference
Lead(II) Acetate Trihydrate	$\text{Pb}(\text{CH}_3\text{COO})_2 \cdot 3\text{H}_2\text{O}$	379.33	38	0.100	Lead Source	[2]
Sodium Dichromate Dihydrate	$\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$	298.00	8	0.027	Chromate Source	[2]
Sodium Hydroxide	NaOH	40.00	12	0.300	Basifying Agent	[2]

Experimental Protocol

This protocol details the synthesis of basic lead chromate via the initial precipitation of lead chromate followed by alkaline conversion.

3.1. Materials and Equipment

- Lead(II) acetate
- Potassium chromate or Sodium dichromate
- Sodium hydroxide
- Distilled water
- Beakers

- Graduated cylinders
- Stirring rod
- Hot plate with magnetic stirring capability
- Buchner funnel and filter paper
- Wash bottle
- Drying oven

3.2. Synthesis of Lead Chromate (Chrome Yellow)

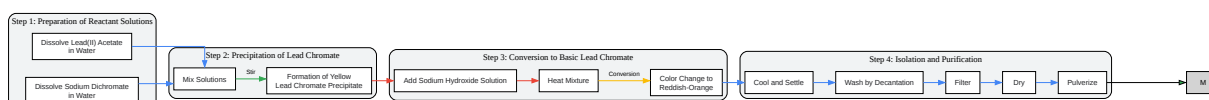
- Prepare the Lead Acetate Solution: Dissolve 38 g of lead acetate in 400 mL of distilled water in a large beaker.^[2] Gentle heating may be required to fully dissolve the salt.
- Prepare the Chromate Solution: In a separate beaker, dissolve 8 g of sodium dichromate (or an equivalent molar amount of potassium chromate) in 50 mL of distilled water.^[2]
- Precipitation: While stirring the lead acetate solution, slowly add the sodium dichromate solution. A vibrant yellow precipitate of lead chromate will form immediately.^[2]
- Stirring: Continue to stir the mixture for approximately 15 minutes to ensure the reaction goes to completion.^[6]

3.3. Conversion to Basic Lead Chromate (**Chrome Orange**)

- Prepare the Sodium Hydroxide Solution: Dissolve 12 g of sodium hydroxide in 50 mL of distilled water.^[2] Caution: The dissolution of NaOH is exothermic.
- Alkaline Treatment: Add the sodium hydroxide solution to the yellow lead chromate suspension.^[2]
- Heating and Conversion: Heat the mixture to boiling while stirring continuously.^[2] The color of the precipitate will gradually change from yellow to a reddish-orange.^[2] Continue gentle heating until no further color change is observed.^[2]

- Cooling and Settling: Remove the beaker from the heat and allow the precipitate to cool and settle.[2]
- Washing: Decant the supernatant liquid. Wash the precipitate by adding a large volume of cold water, stirring, allowing it to settle, and decanting the water. Repeat this washing step three times.[2]
- Filtration: Isolate the reddish-orange precipitate by vacuum filtration using a Buchner funnel.[2]
- Drying: Carefully transfer the filter cake to a watch glass and dry it in an oven at a low temperature (e.g., 80-100 °C) until a constant weight is achieved.
- Pulverization: Once dry, the basic lead chromate can be pulverized to a fine powder and stored in a sealed container.[2]

Visualization



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